1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE
Description
1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further linked to a carbonyl group and a methylpiperazine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[1-(3-fluorobenzoyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-20-9-11-22(12-10-20)17(23)14-5-7-21(8-6-14)18(24)15-3-2-4-16(19)13-15/h2-4,13-14H,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKKPICPKJBHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-fluorobenzoyl chloride with piperidine to form 1-(3-fluorobenzoyl)piperidine. This intermediate is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Scientific Research Applications
1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Mechanism of Action
The mechanism of action of 1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group is known to enhance the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE can be compared with other similar compounds, such as:
1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the fluorobenzoyl group and the presence of a carboxylic acid group instead of a carbonyl group.
Piperidine: A simpler compound that serves as the core structure for many piperidine derivatives.
4-(4-Fluorobenzyl)piperidine: Another related compound with a benzyl group attached to the piperidine ring
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
